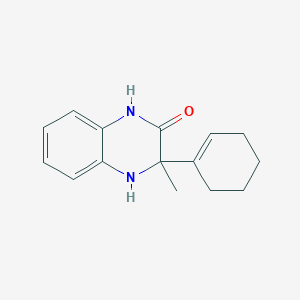![molecular formula C15H14N2O3 B3345843 Methanone, [2-(dimethylamino)-5-nitrophenyl]phenyl- CAS No. 111680-17-2](/img/structure/B3345843.png)
Methanone, [2-(dimethylamino)-5-nitrophenyl]phenyl-
Overview
Description
Methanone, [2-(dimethylamino)-5-nitrophenyl]phenyl-, also known as 2-(dimethylamino)-5-nitrobenzophenone, is an organic compound with the molecular formula C15H14N2O3. It is a derivative of benzophenone, characterized by the presence of a dimethylamino group and a nitro group on the phenyl ring. This compound is of interest due to its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, [2-(dimethylamino)-5-nitrophenyl]phenyl- typically involves the following steps:
Nitration of Benzophenone: Benzophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amination: The nitrobenzophenone is then subjected to a reductive amination process using dimethylamine and a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.
Types of Reactions:
Reduction: The nitro group in Methanone, [2-(dimethylamino)-5-nitrophenyl]phenyl- can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon, iron powder.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Halides, alkoxides.
Major Products:
Aminobenzophenone: Formed by the reduction of the nitro group.
Substituted Benzophenones: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Methanone, [2-(dimethylamino)-5-nitrophenyl]phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Methanone, [2-(dimethylamino)-5-nitrophenyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo redox reactions, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Benzophenone: Lacks the dimethylamino and nitro groups, making it less reactive in certain chemical reactions.
4-(Dimethylamino)benzophenone: Similar structure but with the dimethylamino group at a different position, affecting its reactivity and applications.
2-Amino-5-nitrobenzophenone: Contains an amino group instead of a dimethylamino group, leading to different chemical properties and uses.
Uniqueness: Methanone, [2-(dimethylamino)-5-nitrophenyl]phenyl- is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
[2-(dimethylamino)-5-nitrophenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-16(2)14-9-8-12(17(19)20)10-13(14)15(18)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFCSVSDVBZIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549945 | |
| Record name | [2-(Dimethylamino)-5-nitrophenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111680-17-2 | |
| Record name | [2-(Dimethylamino)-5-nitrophenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



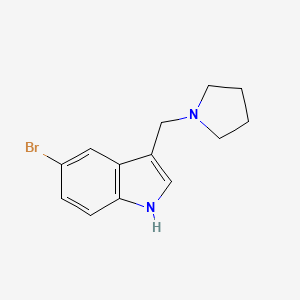
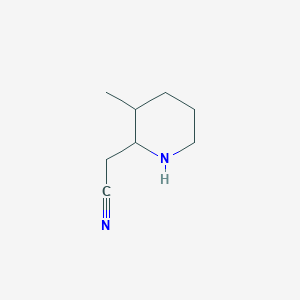
![6-fluoro-4,9-dihydro-3H-pyrano[3,4-b]indol-1-one](/img/structure/B3345787.png)
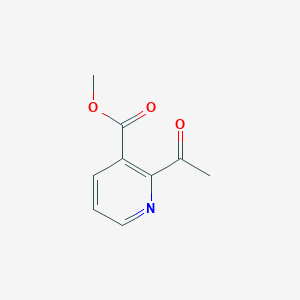
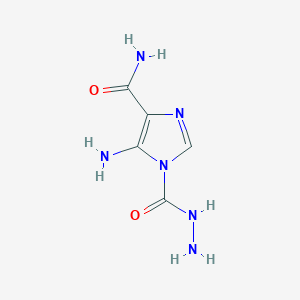
![1,6-Dihydropyrrolo[3,2-c]carbazole](/img/structure/B3345803.png)
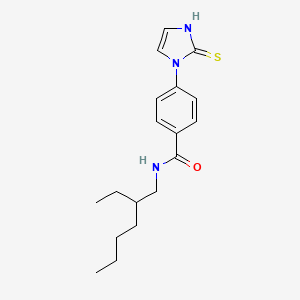
![N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide](/img/structure/B3345816.png)


![1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole](/img/structure/B3345825.png)
![3(2H)-Isothiazolone, 4-[(methylamino)methyl]-](/img/structure/B3345856.png)
